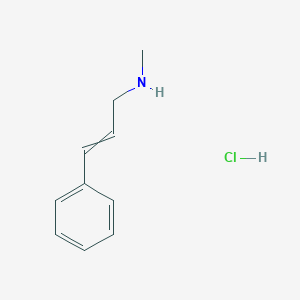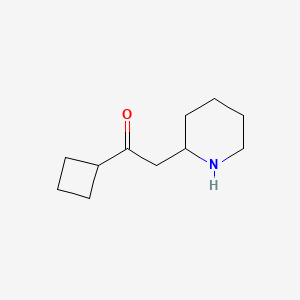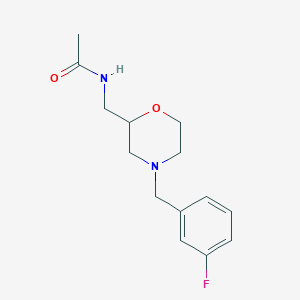
N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is an organic compound with the molecular formula C14H19FN2O2 It is characterized by the presence of a morpholine ring substituted with a 3-fluorobenzyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzyl chloride with morpholine, followed by acylation with acetic anhydride. The reaction conditions typically involve:
Step 1: Reaction of 3-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate to form N-(3-fluorobenzyl)morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
- N-((4-(2-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
- N-((4-(4-Chlorobenzyl)morpholin-2-yl)methyl)acetamide
Uniqueness
N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is unique due to the specific position of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
N-[[4-[(3-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(5-6-19-14)9-12-3-2-4-13(15)7-12/h2-4,7,14H,5-6,8-10H2,1H3,(H,16,18) |
InChI Key |
ANLHXXCHHASQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
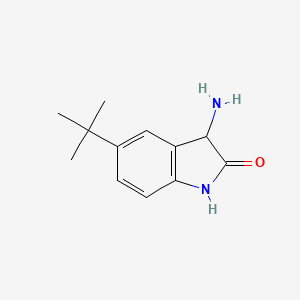
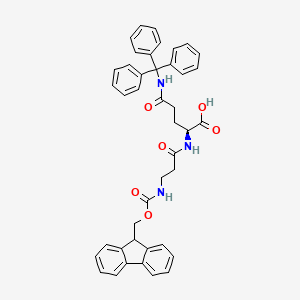
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)

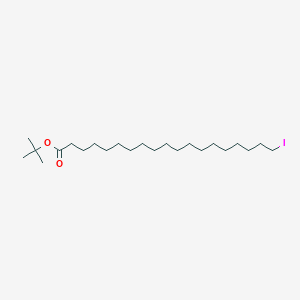
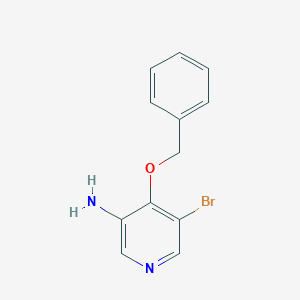
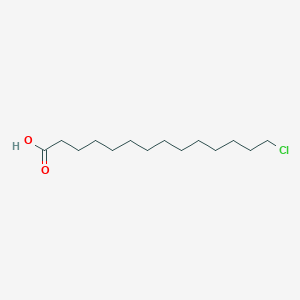
![8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13326482.png)
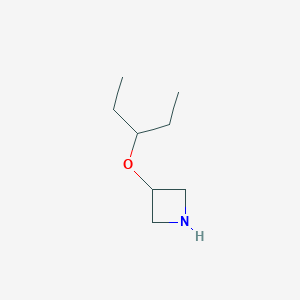
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
